4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine
Description
4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine is a pyrimidine derivative substituted with methyl groups at the 4- and 6-positions and an oxolane (tetrahydrofuran) ring attached via an ether linkage at the 2-position. The oxolane group introduces stereoelectronic effects that influence the compound’s solubility, metabolic stability, and intermolecular interactions.
Properties
IUPAC Name |
4,6-dimethyl-2-(oxolan-3-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZAULMBFMPLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCOC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method starts with 4,6-dimethyl-2-chloropyrimidine, which undergoes a substitution reaction with oxolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The oxolan-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyrimidine ring.
Scientific Research Applications
4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine and its analogs:
Key Findings:
Substituent Effects on Bioactivity: Piperazinyl derivatives (e.g., compound 4) show adenosine receptor affinity dependent on linker chemistry. Carbonyl groups enhance hA2A binding (Ki = 11.2 μM vs. >30 μM without), while extended linkers (>2 carbons) abolish activity . Trimethoxyphenylamino substitution correlates with antiproliferative activity, likely via interactions with cellular kinases or DNA .
Synthetic Feasibility :
- Piperazinyl derivatives achieve high yields (96%) under optimized coupling conditions .
- Glycosylation reactions (e.g., 15b) are efficient (95% yield), though steric hindrance from bulkier substituents may reduce yields in other cases .
Methylsulfonyl groups (Imp-5) impart strong electron-withdrawing effects, impacting stability and degradation pathways .
Comparative Pharmacokinetics: Oxolane’s oxygen ring may improve metabolic stability compared to sulfur-containing analogs (e.g., thietan-3-yloxy), which could be more prone to oxidation .
Biological Activity
4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with methyl groups and an oxolane ether moiety. The chemical structure can be represented as follows:
This compound's unique structure is believed to contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and cancer progression.
- Interaction with Receptors : The compound could interact with specific receptors, leading to altered cellular responses.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant inhibition of cell viability in breast (MCF7) and colon (HT29) adenocarcinoma cells.
- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of angiogenesis by targeting pathways such as VEGFR-2 and JAK kinases .
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties:
- Cytokine Modulation : The compound has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Cancer Cell Lines : A study examined the effects of various concentrations of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, correlating with decreased levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
